molecular formula C8H13NO2 B048851 2-Azabicyclo[3.3.0]octane-3-carboxylic acid CAS No. 118353-96-1

2-Azabicyclo[3.3.0]octane-3-carboxylic acid

Cat. No.: B048851
CAS No.: 118353-96-1
M. Wt: 155.19 g/mol
InChI Key: OQHKEWIEKYQINX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azabicyclo[3.3.0]octane-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Bridged-Ring - Bridged Bicyclo Compounds, Heterocyclic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Octahydrocyclopenta[b]pyrrole-2-carboxylic acid, also known as 2-Azabicyclo[3,3,1] octanyl-3-formic acid or 2-Azabicyclo[3.3.0]octane-3-carboxylic acid, is a complex organic compound. It’s worth noting that similar compounds have been found to interact with various enzymes and receptors, influencing their activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

Properties

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8(11)7-4-5-2-1-3-6(5)9-7/h5-7,9H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHKEWIEKYQINX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(NC2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

(2S,3aS,6aS)-1-(S)-2-(methoxycarbonylamino)-3-methylbutanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid was synthesized in a similar manner as (2S,3aS,6aS)-1-((2S,3S)-2-(methoxycarbonylamino)-3-methylpentanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid substituting (2S,3S)-2-(methoxycarbonylamino)-3-methylpentanoic acid with (S)-2-(methoxycarbonylamino)-3-methylbutanoic acid. LCMS-ESI+ calc'd for C15H25N2O5: 313.17. Found: 313.12.
Name
(2S,3aS,6aS)-1-((2S,3S)-2-(methoxycarbonylamino)-3-methylpentanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of commercially available (2S,3aS,6aS)-benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride (4.70 g, 16.68 mmol) in methylene chloride (42 mL) was added Di-tert-butyl dicarbonate (7.28 g, 33.36 mmol), N,N-diisopropylethylamine (5.82 mL, 33.36 mmol) and 4-(Dimethylamino)pyridine (0.20 g, 1.67 mmol). The solution was stirred under air for 16 hours. Upon completion, the reaction was concentrated in vacuo, diluted in ethyl acetate, and washed with 1N HCl. The aqueous layers were backextracted twice with ethyl acetate and the combined organic layers were dried over sodium sulfate, filtered and concentrated. The resulting residue was purified by silica gel chromatography (5-40% ethyl acetate in hexanes) to afford (2S,3aS,6aS)-1-tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid which was used without further purification. MS (ESI) m/z 368.47 [M+Na]+.
Quantity
7.28 g
Type
reactant
Reaction Step One
Quantity
5.82 mL
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[3.3.0]octane-3-carboxylic acid
Reactant of Route 2
2-Azabicyclo[3.3.0]octane-3-carboxylic acid
Reactant of Route 3
2-Azabicyclo[3.3.0]octane-3-carboxylic acid
Reactant of Route 4
2-Azabicyclo[3.3.0]octane-3-carboxylic acid
Reactant of Route 5
2-Azabicyclo[3.3.0]octane-3-carboxylic acid
Reactant of Route 6
2-Azabicyclo[3.3.0]octane-3-carboxylic acid
Customer
Q & A

Q1: How does 2-Azabicyclo[3.3.0]octane-3-carboxylic acid, specifically its derivative ramipril, exert its antihypertensive effect?

A1: Ramipril itself is a prodrug. It is metabolized in the liver to its active form, ramiprilat, which acts as a potent and long-lasting ACE inhibitor. [, , ] By inhibiting ACE, ramiprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. [, , , ] This leads to a decrease in peripheral vascular resistance and a reduction in blood pressure. []

Q2: Does ramipril affect other components of the renin-angiotensin-aldosterone system (RAAS)?

A2: Yes, ramipril treatment leads to an increase in plasma renin activity and a slight decrease in aldosterone plasma levels. [] This is expected as ACE inhibition disrupts the negative feedback loop within the RAAS.

Q3: Does ramipril exhibit tissue-specific ACE inhibition?

A3: Research suggests that ramipril, after being metabolized to ramiprilat, exerts long-lasting ACE inhibition in various tissues, including the plasma, lung, kidney, aorta, mesenteric artery, heart, hypophysis, and medulla oblongata. [] The inhibition in the kidney and mesenteric artery persists even after the discontinuation of treatment, potentially contributing to the long-term antihypertensive effects. []

Q4: What is the molecular formula and weight of this compound?

A4: While the provided research focuses heavily on derivatives, the molecular formula of this compound is C8H13NO2, and its molecular weight is 155.19 g/mol. Spectroscopic data is not explicitly provided in the research excerpts.

Q5: Are there any specific stability concerns with this compound derivatives, particularly ramipril?

A5: Research highlights the need for stable pharmaceutical compositions of this compound derivatives like ramipril. [] Formulations often incorporate lubricants and external excipients to enhance stability. []

Q6: Can ramipril cross the blood-brain barrier?

A6: While ramipril's ability to cross the blood-brain barrier is not extensively discussed in the provided research, one study found that both ramiprilat and its prodrug ramipril were detected in rat cerebrospinal fluid after intravenous or intraperitoneal injections. [] This suggests that these compounds can, to some extent, penetrate the blood-brain barrier.

Q7: Were any specific drug delivery strategies investigated for this compound derivatives?

A7: One study explored the development of bilayer tablets containing ramipril for immediate release and metoprolol succinate for sustained release. [] This formulation aimed to provide both immediate and prolonged therapeutic effects.

Q8: What synthetic approaches are employed in the synthesis of this compound and its derivatives?

A8: The research highlights various synthetic strategies, including diastereoselective synthesis, [] utilizing L-serine as a starting material, [, ] and employing Michael reactions followed by hydrogenation and cyclization. [, ] Furthermore, the research mentions utilizing industrial waste materials, specifically the benzyl ester of (all-R)-2-azabicyclo[3.3.0]octane-3-carboxylic acid, as starting points for synthesizing new chiral compounds. [, , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.